molecular formula C22H26N4 B11391815 N,N-diethyl-2-[2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine

N,N-diethyl-2-[2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine

Cat. No.: B11391815
M. Wt: 346.5 g/mol
InChI Key: FLRIEBLDPDBTRS-UHFFFAOYSA-N
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Description

N,N-DIETHYL-N-{2-[2-(4-METHYLPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE: is a synthetic compound belonging to the benzimidazole class This compound is known for its complex structure, which includes an imidazo[1,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-{2-[2-(4-METHYLPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE typically involves multiple steps:

    Formation of the Imidazo[1,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The final step involves the alkylation of the nitrogen atoms with diethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Dihydro derivatives of the imidazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it is studied for its potential as a pharmacological agent. Its interactions with biological targets are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as an analgesic or anti-inflammatory agent.

Industry

In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-{2-[2-(4-METHYLPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-2-{[(4-ETHOXYPHENYL)METHYL]-1H-BENZIMIDAZOL-1-YL}ETHAN-1-AMINE
  • N,N-DIETHYL-2-{[(4-METHOXYPHENYL)METHYL]-1H-BENZIMIDAZOL-1-YL}ETHAN-1-AMINE

Uniqueness

N,N-DIETHYL-N-{2-[2-(4-METHYLPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine

InChI

InChI=1S/C22H26N4/c1-4-24(5-2)14-15-25-20-8-6-7-9-21(20)26-16-19(23-22(25)26)18-12-10-17(3)11-13-18/h6-13,16H,4-5,14-15H2,1-3H3

InChI Key

FLRIEBLDPDBTRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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